molecular formula C27H32N2O3 B2818497 1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one CAS No. 2361705-65-7

1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one

Cat. No.: B2818497
CAS No.: 2361705-65-7
M. Wt: 432.564
InChI Key: NYOPIELFERGCHF-UHFFFAOYSA-N
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Description

1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one is a complex organic compound with a unique structure that includes both azepane and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the azepane and piperidine intermediates, followed by their coupling through a series of condensation and cyclization reactions. Specific reagents and conditions may include the use of strong acids or bases, organic solvents, and controlled temperatures to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. This interaction may involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(4-Hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one: shares structural similarities with other azepane and piperidine derivatives.

    Azepane derivatives: Known for their biological activity and use in medicinal chemistry.

    Piperidine derivatives: Widely studied for their pharmacological properties and applications in drug development.

Uniqueness

The uniqueness of this compound lies in its combined azepane and piperidine rings, which confer distinct chemical and biological properties. This dual-ring structure may enhance its binding affinity to specific targets and increase its potential as a versatile compound in various applications.

Properties

IUPAC Name

1-[4-(4-hydroxy-4-phenylazepane-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O3/c1-2-24(30)28-19-15-26(16-20-28,22-10-5-3-6-11-22)25(31)29-18-9-14-27(32,17-21-29)23-12-7-4-8-13-23/h2-8,10-13,32H,1,9,14-21H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOPIELFERGCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)(C2=CC=CC=C2)C(=O)N3CCCC(CC3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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